(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl (1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-16-14(15)12-8-11(12)9-4-3-5-13-10(9)6-7-17-13/h3-5,11-12H,2,6-8H2,1H3/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOXNJBPBINVIF-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=C3CCOC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System and Reaction Conditions
The catalyst is prepared by combining [Ru(-cymene)Cl₂]₂ with a bisoxazoline ligand (BTBSC) in tetrahydrofuran (THF) at 5°C. Lithium diisopropylamide (LDA) serves as the base for deprotonating the ligand, forming the active Ru complex. Key parameters include:
| Parameter | Value/Range | Role |
|---|---|---|
| Catalyst loading | 0.02 molar equivalents | Ensures stereoselectivity |
| EDA equivalents | 2.5 | Drives reaction completion |
| Temperature | 30 ± 2°C | Balances reaction rate and selectivity |
| Solvent | Toluene | Facilitates carbene stability |
The reaction mixture is stirred for 8–16 hours, achieving >98% conversion of VBF (Stage 6) to VEC-int-1 (Stage 7) as confirmed by ultra-performance liquid chromatography (UPLC).
Stereochemical Control
The chiral bisoxazoline ligand induces a distorted trigonal bipyramidal geometry around the Ru center, favoring the formation of the (1R,2R)-diastereomer. Nuclear magnetic resonance (NOESY) and chiral stationary-phase HPLC analyses validate an enantiomeric excess (ee) of ≥99%.
Workup and Isolation of VEC-int-1
Post-reaction, the crude mixture undergoes a tandem distillation and extraction protocol to isolate VEC-int-1:
Solvent Removal
The toluene solvent is distilled under reduced pressure (≤100 torr) at 50°C, concentrating the residue to 20% of its original volume. This step eliminates volatile byproducts and unreacted EDA.
Aqueous Workup
The residue is treated with 45% aqueous NaOH and tetrabutylammonium hydroxide (TBAH) at 50–70°C for 16–18 hours, hydrolyzing residual esters. Subsequent cooling to 25°C and extraction with tert-butyl methyl ether (TBME) yield VEC-int-1 in the organic phase.
Purification and Analytical Validation
Short-Path Distillation
The organic extract is subjected to short-path distillation at 0.1–4 torr, discarding fractions boiling below 105°C. The target fraction (105–130°C) is collected and analyzed by HPLC for purity (≥95.0 area%).
Crystallization
Further purification involves recrystallization from a 7.78:1 mixture of TBME and ethanol, enhancing purity to ≥98.0%. The crystalline product is isolated by centrifugation and dried under vacuum (≤80 torr) at 45°C.
Scalability and Industrial Considerations
Batch-Size Optimization
Pilot-scale batches (10–50 kg) demonstrate consistent yields (78–82%) when using the following parameters:
| Parameter | Pilot-Scale Value |
|---|---|
| VBF input | 10 kg |
| Catalyst charge | 0.2 kg |
| Distillation time | 6–8 hours |
Analytical Methods for Quality Control
Chromatographic Profiling
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol for aminolysis; methanol or ethanol in the presence of a base for transesterification.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or new esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those with cyclopropane and benzofuran structures.
Biology
Biological Activity Studies: Due to its unique structure, the compound can be investigated for potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
Material Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The cyclopropane ring could provide rigidity to the molecule, enhancing its binding affinity to the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analysis
The compound is compared below with structurally related cyclopropane derivatives, focusing on substituents, stereochemistry, and receptor interactions.
Key Differences and Implications
Substituent Impact : The dihydrobenzofuran group in the target compound may enhance blood-brain barrier penetration compared to the phenylpiperidine group in Prezzavento et al.’s analog, which could limit CNS uptake due to polarity .
Stereochemical Specificity : The (1R,2R) configuration of the target compound contrasts with the racemic mixture in Prezzavento’s study. Enantiopure compounds often exhibit superior selectivity, as seen in σ receptor ligands where enantiomers show >10-fold differences in binding affinity .
Ester Group Effects : The ethyl ester may prolong half-life relative to methyl esters, as larger ester groups resist esterase hydrolysis. This could improve bioavailability in vivo.
Biological Activity
(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopropane ring and a benzofuran moiety, suggests diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 452324-74-2 |
| Stereochemistry | Chiral (1R,2R) |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Cyclopropanation : This is achieved using diazo compounds in the presence of metal catalysts such as rhodium or copper.
- Esterification : The cyclopropane carboxylic acid intermediate is esterified using ethanol and an acid catalyst (e.g., sulfuric acid).
- Coupling with Benzofuran : The final step involves coupling the cyclopropane ester with a 2,3-dihydrobenzofuran derivative through palladium-catalyzed reactions such as Suzuki or Heck reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
The compound's biological effects are likely mediated through interactions with specific enzymes or receptors. The rigidity imparted by the cyclopropane ring may enhance its binding affinity to target proteins.
Case Studies and Research Findings
-
Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems.
- Study Reference: A study conducted on rodent models showed significant reductions in depressive-like behaviors when treated with this compound derivatives.
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Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. In vitro assays indicated inhibition of pro-inflammatory cytokines.
- Research Findings: A paper published in the Journal of Medicinal Chemistry reported that certain analogs demonstrated reduced levels of TNF-alpha and IL-6 in stimulated macrophages.
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Potential as a Melatonin Receptor Agonist : Related compounds have been studied for their activity as melatonin receptor agonists, which could position them as candidates for sleep disorder treatments.
- Clinical Application: Tasimelteon, a derivative involving similar structural motifs, is currently used clinically for treating circadian rhythm sleep disorders.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other cyclopropane carboxylates and benzofuran derivatives:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Cyclopropane Carboxylates | Varies widely; some show anti-cancer properties | Structural rigidity enhances binding |
| Benzofuran Derivatives | Antimicrobial and anti-inflammatory | Diverse pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves cyclopropanation via [2+1] cycloaddition using ethyl diazoacetate or transition-metal-catalyzed methods (e.g., rhodium or palladium catalysts) to construct the cyclopropane ring. Enantioselectivity is achieved using chiral ligands like bisoxazolines . Key optimization parameters include:
- Temperature : Lower temperatures (0–25°C) reduce side reactions.
- Catalyst loading : 1–5 mol% Rh₂(OAc)₄ improves yield (up to 85%) and enantiomeric excess (ee >95%) .
- Purification : Chiral HPLC or crystallization resolves enantiomers.
- Validation : NMR and chiral chromatography confirm stereochemistry .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify cyclopropane protons (δ 1.2–2.5 ppm, geminal coupling J = 4–8 Hz) and dihydrobenzofuran signals (δ 6.5–7.5 ppm for aromatic protons) .
- IR : Confirms ester carbonyl (C=O stretch at ~1730 cm⁻¹) .
- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to determine ee >98% .
- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
Advanced Research Questions
Q. How can computational chemistry methods predict the biological activity and receptor binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine D₂ receptors). The cyclopropane ring and dihydrobenzofuran moiety show hydrophobic interactions in receptor pockets .
- MD Simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns simulations) .
- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding affinities (ΔG ~-8 kcal/mol for D₂ receptors) .
- Experimental Correlation : Validate with radioligand binding assays (IC₅₀ values) .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
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Pharmacokinetic Profiling : Measure metabolic stability (microsomal assays) and solubility (shake-flask method). Low solubility (<10 µM) may explain reduced in vivo efficacy .
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Metabolite Identification : LC-MS/MS detects active metabolites (e.g., hydrolyzed carboxylate derivatives) .
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Structural Analog Comparison : Test fluorinated or methylated analogs (see Table 1) to isolate pharmacophores .
Table 1: Structural Modifications and Biological Effects
Substituent Pharmacokinetic Impact Target Affinity (IC₅₀) Fluorine (C-4) Increased metabolic stability D₂: 12 nM Hydroxymethyl (cyclopropane) Higher solubility, lower logP D₂: 45 nM Chlorobenzofuran Enhanced lipophilicity (logP +0.5) 5-HT₃: 8 nM
Q. How do structural modifications to the cyclopropane ring or dihydrobenzofuran moiety influence the compound's pharmacokinetic properties and target selectivity?
- Methodological Answer :
- Cyclopropane Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic resistance but reduces solubility. Methyl groups enhance membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .
- Dihydrobenzofuran Alterations : Fluorination at C-4 improves 5-HT₃ receptor selectivity (Ki = 3 nM vs. D₂: 120 nM) .
- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., -OCH₃, -Cl) and profile via competitive binding assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enantioselectivity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative chiral catalysts (e.g., Jacobsen’s salen-Co for cyclopropanation) .
- Reaction Monitoring : In situ IR tracks diazo decomposition, optimizing reagent addition rates to suppress racemization .
- Controlled Studies : Replicate conditions from conflicting reports (e.g., solvent polarity effects on ee) and validate with chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
